molecular formula C17H14F3N3O5S B5089564 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B5089564
M. Wt: 429.4 g/mol
InChI Key: BNKNYFLUYLEVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound used in scientific research as a tool to study the function of certain proteins and enzymes in biological systems. This compound is also known as N-(3-(trifluoromethyl)phenyl)-4-(2-oxo-1-pyrrolidinyl)-3-nitrobenzenesulfonamide or TAK-659.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of certain kinases in biological systems. This compound binds to the active site of these kinases, preventing them from carrying out their normal functions. This inhibition can lead to changes in cellular processes and can be used to study the role of these kinases in various biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide depend on the specific kinases that are inhibited. In general, this compound can lead to changes in cell growth, division, and signaling pathways. These effects can be studied in various biological systems, including cell cultures and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain kinases. This compound can be used to study the function of specific kinases in biological systems, without affecting other cellular processes. However, one limitation of this compound is its potential toxicity. Careful handling and dosing are required to avoid any adverse effects on cells or animals.

Future Directions

There are several future directions for the use of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One direction is the study of the role of specific kinases in various diseases, such as cancer and inflammatory disorders. Another direction is the development of new compounds that can selectively target specific kinases in biological systems. Finally, the use of this compound in combination with other drugs or therapies may lead to new treatments for various diseases.

Synthesis Methods

The synthesis of 3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves several steps. The starting materials include 3-nitrobenzenesulfonamide, 2-oxo-1-pyrrolidine acetamide, and 3-(trifluoromethyl)aniline. These compounds are reacted together in the presence of various reagents and catalysts to form the final product.

Scientific Research Applications

3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is commonly used in scientific research to study the function of certain proteins and enzymes in biological systems. This compound is particularly useful in the study of kinases, which are enzymes that regulate various cellular processes such as cell growth and division.

properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O5S/c18-17(19,20)11-3-1-4-12(9-11)21-29(27,28)13-6-7-14(15(10-13)23(25)26)22-8-2-5-16(22)24/h1,3-4,6-7,9-10,21H,2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKNYFLUYLEVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.